molecular formula C7H9BO2S B137271 3-(Methylthio)phenylboronic acid CAS No. 128312-11-8

3-(Methylthio)phenylboronic acid

Cat. No. B137271
Key on ui cas rn: 128312-11-8
M. Wt: 168.03 g/mol
InChI Key: TYVPOLHSKGEXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495568B1

Procedure details

A solution of 3-bromothioanisole (10.3 g, 50.9 mmol) in anhydrous tetrahydrofuran (15 ml) was added dropwise to a stirred mixture of magnesium turnings (1.86 g, 75 mmol) and a crystal of iodine under nitrogen. Once the reaction was initiated, the remainder of the solution was added at such a rate as to keep the reaction mixture under reflux. When the addition was complete, the mixture was stirred under reflux for a further 1 hour, allowed to cool to room temperature and then added to a solution of trimethyl borate (5.8 ml, 51 mmol) in anhydrous tetrahydrofuran (25 ml), whilst keeping the internal temperature at about −10° C. The reaction mixture was allowed to warm to about 0° C., stirred for 30 minutes and then quenched with 2M hydrochloric acid. The resulting mixture was extracted with ether, then the combined extracts extracted, in turn, with 2M aqueous sodium hydroxide solution. The combined aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ether. The combined ether extracts were dried (MgSO4) and evaporated under reduced pressure to provide the title compound (7.8 g, 100%) as a white solid. δ(DMSOd6): 2.45 (s,3H), 7.27 (m,2H), 7.54 (m,1H), 7.67 (s,1H), 8.05 (brs,2H),
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[B:13](OC)([O:16]C)[O:14]C>O1CCCC1>[CH3:9][S:8][C:4]1[CH:3]=[C:2]([B:13]([OH:16])[OH:14])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)SC
Name
Quantity
1.86 g
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the remainder of the solution was added at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at about −10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the combined extracts extracted, in turn, with 2M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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